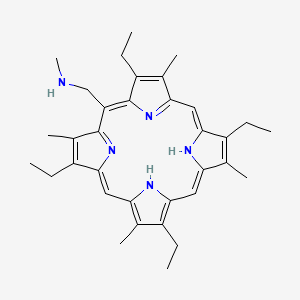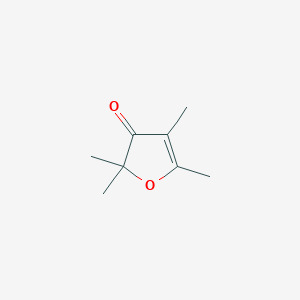
Dimethyl (2-hydroxybutyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-hydroxybutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-hydroxybutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (2-hydroxybutyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 2-bromo-1-butanol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromo-1-butanol attacks the phosphorus atom of dimethyl phosphite, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-hydroxybutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxobutyl phosphonate.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of esters or ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
Dimethyl (2-hydroxybutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl (2-hydroxybutyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phosphonate group mimics the natural phosphate group, allowing it to interfere with phosphate-dependent processes in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl phosphonate
- Dimethyl (2-hydroxyethyl)phosphonate
- Dimethyl (2-hydroxypropyl)phosphonate
Uniqueness
Dimethyl (2-hydroxybutyl)phosphonate is unique due to its specific 2-hydroxybutyl chain, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
72019-11-5 |
|---|---|
Fórmula molecular |
C6H15O4P |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
1-dimethoxyphosphorylbutan-2-ol |
InChI |
InChI=1S/C6H15O4P/c1-4-6(7)5-11(8,9-2)10-3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
HFOPBMQQZPOYLX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CP(=O)(OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)

![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)



![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)




